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1,3-Dimethyl-5-(3-methylphenyl)benzene Documentation Hub

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  • Product: 1,3-Dimethyl-5-(3-methylphenyl)benzene
  • CAS: 7383-93-9

Core Science & Biosynthesis

Foundational

3,3',5-trimethylbiphenyl chemical structure and properties

Initiating Data Gathering I'm starting by using Google to hunt down information on 3,3',5-trimethylbiphenyl. I'm focusing on its structure, properties, synthesis, and potential uses, aiming for a solid foundation of data...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm starting by using Google to hunt down information on 3,3',5-trimethylbiphenyl. I'm focusing on its structure, properties, synthesis, and potential uses, aiming for a solid foundation of data.

Planning the Guide's Structure

I'm now outlining the structure for the technical guide on 3,3',5-trimethylbiphenyl. I will begin with its introduction and chemical structure. The plan is to create a detailed table of its physicochemical properties, with their sources. After that, I'll describe synthesis methods and include a step-by-step protocol. I'm also planning a DOT script for a diagram.

Defining the Guide Scope

My focus is now on Google searches for 3,3',5-trimethylbiphenyl data, including its structure, properties, synthesis, and applications. I'm aiming to identify key data points and sources, planning a logical guide structure. I'll begin with an introduction, then structure details and a properties table, followed by synthesis methods and, if possible, protocols. After that, I will generate a DOT script.

Refining Search Strategies

I'm now refining my Google search terms to find more specific data, like experimental protocols and toxicological information on 3,3',5-trimethylbiphenyl. I'm focusing on analyzing search results to identify key data points, authoritative sources, and a guide structure. I will start with an introduction and structure, then physicochemical properties and synthesis, followed by applications and safety.

Refining the Search

I've hit a snag. My initial query for "3,3',5-trimethylbiphenyl" led to data on the tetramethyl variant. It's clear that precision is key. I'm focusing my search parameters to zero in on the desired molecule and weed out similar but distinct compounds. My next step will be to explore different search terms and databases to ensure accurate results.

Narrowing the Focus

I'm now zeroing in on more precise search parameters. Using quotation marks around "3,3',5-trimethylbiphenyl" is my primary tactic. I'll also try the CAS number and explore synthesis methods for asymmetrically substituted biphenyls for clues. If that yields nothing, I will expand my search to include spectroscopic data and toxicological data for related compounds.

Expanding the Search Parameters

I'm now implementing the refined search strategy. Using quotation marks around the name is the priority. I'm also actively hunting down the CAS number, and I'm looking into synthesis routes for similar asymmetrical biphenyls. I am also now focused on the spectroscopic data and potential applications of similar isomers. My goal is to find all relevant data and then structure the guide accordingly.

Deepening the Investigation

I'm now employing more specific search terms, using quotation marks and CAS numbers where possible. I'm also now actively researching synthesis pathways for related asymmetric biphenyls, looking for clues to the target molecule's creation. Spectroscopic data for similar isomers is also being gathered to help predict properties. My approach has been modified to better account for less common compounds, and I plan to look for analogs.

Analyzing Initial Results

I've hit a bit of a snag. My refined search for "3,3',5-trimethylbiphenyl" is proving surprisingly sparse. However, I've managed to find NMR and MS data for a related compound: "3,3',5-Trimethyl biphenyl-2-carbaldehyde O-methyl oxime." This information could provide valuable insights into the target compound.

Refining Data Strategy

My search for the target compound's CAS number remains unfruitful, further highlighting its niche status. The "3,3',5-Trimethyl biphenyl-2-carbaldehyde O-methyl oxime" data is a real boon. I'm now cross-referencing this with data from similar biphenyls: 3,3',5,5'-tetramethylbiphenyl and other isomers to infer properties and potential synthesis routes for the target. The plan is taking shape, and the focus is on constructing a comprehensive guide. The information structure is key.

Developing Synthesis Approaches

My search yielded minimal direct hits for the target compound, emphasizing its niche status. The "3,3',5-Trimethyl biphenyl-2-carbaldehyde O-methyl oxime" data is still useful. I'm now leveraging results on related biphenyls, like 3,3',5,5'-tetramethylbiphenyl and isomers, to infer properties, propose synthesis routes, and estimate physicochemical properties. I'm also planning targeted searches for synthesis protocols and estimations. The guide's structure will begin with structural inferences.

Confirming Data Scarcity

I've just verified the initial concerns: direct data on 3,3',5-trimethylbiphenyl remains elusive. Neither PubChem nor NIST WebBook features a dedicated entry under this nomenclature. This absence strongly suggests the compound's relative obscurity. Further investigation is clearly warranted to compile relevant information.

Synthesizing the Proposal

I've established 3,3',5-trimethylbiphenyl's validity, despite data scarcity. The synthesis section's foundation is solid, based on Suzuki-Miyaura and Negishi reactions. I'll propose a credible synthetic protocol. I'll estimate properties from isomers and the parent molecule, and I can predict expected NMR and IR signals.

Validating Structure and Strategy

I've confirmed 3,3',5-trimethylbiphenyl's validity despite data limitations. Although absent in major databases, a related compound's mention confirms its existence. Synthesis looks promising, and I've selected Suzuki-Miyaura and Negishi reactions. I'll propose a detailed protocol, and I can now predict properties by analog, and spectra. The guide's structure is clear: a structure-activity approach.

Exploratory

solubility of alkyl-substituted biphenyls in organic solvents

An In-Depth Technical Guide to the Solubility of Alkyl-Substituted Biphenyls in Organic Solvents Abstract This technical guide provides a comprehensive examination of the principles and practices governing the . Designed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Alkyl-Substituted Biphenyls in Organic Solvents

Abstract

This technical guide provides a comprehensive examination of the principles and practices governing the . Designed for researchers, chemists, and drug development professionals, this document moves beyond rudimentary principles to explore the intricate interplay of solute-solvent interactions, thermodynamic driving forces, and molecular structure. We will dissect the causal relationships behind solubility phenomena, present robust, self-validating experimental protocols for accurate solubility determination, and discuss the application of predictive models. The ultimate goal is to equip the reader with the expert insights required to predict, measure, and manipulate the solubility of this important class of compounds.

The Thermodynamic Foundation of Solubility

To truly understand solubility, one must begin with the thermodynamics that govern the dissolution process. Dissolution is a spontaneous process only when the Gibbs free energy of mixing (ΔG_mix) is negative. This is governed by the fundamental equation:

ΔG_mix = ΔH_sol - TΔS_sol

Where:

  • ΔG_mix is the Gibbs free energy of mixing.

  • ΔH_sol is the enthalpy of solution.

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution.

The process can be visualized as a three-step thermodynamic cycle[1]:

  • Solute-Solute Interaction Separation (ΔH₁ > 0): Energy is required to overcome the intermolecular forces holding the solute molecules together in their solid (crystal lattice energy) or liquid state. This step is endothermic. For solid solutes like many biphenyl derivatives, this energy input can be substantial[2][3].

  • Solvent-Solvent Interaction Separation (ΔH₂ > 0): Energy is required to create a cavity in the solvent to accommodate a solute molecule. This involves breaking the solvent's own intermolecular forces (e.g., hydrogen bonds in alcohols, van der Waals forces in alkanes) and is also endothermic[1].

  • Solute-Solvent Interaction Formation (ΔH₃ < 0): Energy is released when the solute molecule is placed in the solvent cavity and new intermolecular forces are formed. This step is exothermic[1].

The overall enthalpy of solution (ΔH_sol) is the sum of these steps: ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃ . The sign and magnitude of ΔH_sol depend on the relative strengths of the forces being broken and formed. An "ideal solution" is a simplified model where the net enthalpy change is zero, but this is rarely the case in reality[1].

The entropy of solution (ΔS_sol) is typically positive, as mixing a solute and solvent increases the overall disorder of the system. This entropic contribution favorably drives the dissolution process. However, the magnitude of the enthalpic term often dictates the final solubility outcome.

The Central Role of Molecular Structure

The adage "like dissolves like" is a useful simplification, but for a scientist, a deeper, structure-based understanding is essential. The solubility of an alkyl-substituted biphenyl is a delicate balance between the properties of the solute and the solvent.

Solute Properties: The Biphenyl Core and its Alkyl Substituents

The parent biphenyl molecule is non-polar, aromatic, and relatively rigid. It is, therefore, most soluble in non-polar organic solvents like benzene, toluene, and hexane, where dissolution is driven by favorable van der Waals interactions[4].

The introduction of alkyl substituents modifies the solubility profile in several key ways:

  • Increased Non-Polarity: Adding alkyl chains (e.g., methyl, ethyl, butyl) increases the overall non-polar character and hydrophobic surface area of the molecule. This generally decreases solubility in polar solvents (e.g., methanol, water) but can increase solubility in non-polar, aliphatic solvents (e.g., hexane, octane). The increased size requires a larger, more energetically costly cavity in polar solvents[5].

  • Disruption of Crystal Packing: For solid biphenyls, alkyl groups can disrupt the efficient packing of molecules in the crystal lattice. This lowers the crystal lattice energy (ΔH₁), making it easier for the solute to be separated. This effect can sometimes lead to increased solubility even in moderately polar solvents, as the penalty for breaking the solute-solute interactions is reduced.

  • Enhanced Solubility in Organic Media: In the context of complex organic molecules, the addition of long alkyl chains is a common strategy to improve solubility in common organic solvents used for synthesis and purification, such as tetrahydrofuran (THF) and chloroform (CHCl₃)[6]. This is because the flexible, non-polar chains have favorable interactions with a wider range of organic media.

The logical relationship between these factors is illustrated below.

Solubility Solubility of Alkyl-Biphenyls Solute Solute Properties (Alkyl-Biphenyl) Solubility->Solute influenced by Solvent Solvent Properties Solubility->Solvent influenced by System System Conditions Solubility->System influenced by AlkylChain Alkyl Chain Length & Branching Solute->AlkylChain Position Substitution Position (ortho, meta, para) Solute->Position Core Biphenyl Core (Non-polar, Aromatic) Solute->Core Polarity Polarity / Dipole Moment Solvent->Polarity HBond Hydrogen Bonding Capacity Solvent->HBond Size Molecular Size & Shape Solvent->Size Temp Temperature System->Temp

Caption: Key factors influencing the solubility of alkyl-substituted biphenyls.

Solvent Properties

The choice of solvent is paramount in determining solubility. Key solvent characteristics include:

  • Polarity: Non-polar solvents like hexane and toluene readily dissolve alkyl-biphenyls due to favorable London dispersion forces. Polar aprotic solvents like THF or ethyl acetate offer a balance, with a polar functional group and a non-polar backbone, making them good general-purpose solvents.

  • Hydrogen Bonding: Highly polar, protic solvents like methanol and ethanol are generally poor solvents for non-polar alkyl-biphenyls. The energy required to break the strong hydrogen-bonding network of the solvent (ΔH₂) is not sufficiently compensated by the weak solute-solvent interactions formed (ΔH₃).

  • Molecular Size and Shape: The ability of solvent molecules to pack around a solute molecule can influence solubility.

Experimental Determination of Solubility

Accurate and reproducible solubility data is the cornerstone of drug development and chemical process design. Two primary types of solubility are measured: thermodynamic and kinetic[7]. Thermodynamic solubility is the true equilibrium value, while kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated from a high-concentration DMSO stock. For fundamental understanding, thermodynamic solubility is the gold standard.

Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

This method is a widely accepted standard for determining thermodynamic solubility. It is an "excess solid" approach, ensuring that equilibrium is reached from a state of saturation[7][8].

Objective: To determine the equilibrium solubility of an alkyl-substituted biphenyl in a given organic solvent at a constant temperature.

Materials & Equipment:

  • Alkyl-substituted biphenyl (solid, >99% purity)

  • Solvent of interest (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Stock Standards: Accurately prepare a series of stock solutions of the biphenyl compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for HPLC analysis.

  • Sample Preparation: Add an excess amount of the solid alkyl-biphenyl to a glass vial. The excess should be visually apparent to ensure a saturated solution can be achieved[7]. For example, add 5-10 mg of solid to 1 mL of solvent. Prepare in triplicate for statistical validity.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium. A minimum of 24-48 hours is recommended.

    • Expert Insight (Self-Validation): To confirm equilibrium has been reached, a pilot study can be run where samples are taken at various time points (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when the measured concentration no longer increases with time.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle. Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.

    • Causality: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility. The filter material (PTFE) should be chosen for its chemical compatibility with the organic solvent.

  • Quantification by HPLC: Analyze the filtered samples using a validated HPLC method. The concentration of the dissolved compound is determined by comparing the peak area of the sample to the calibration curve generated from the stock standards.

  • Data Reporting: Report the solubility as an average of the triplicate measurements, with standard deviation. Common units are mg/mL, g/L, or mol/L.

The workflow for this protocol is visualized below.

Start Start: Prepare Reagents Add Add Excess Solid Solute to Solvent in Triplicate Start->Add Equilibrate Equilibrate at Constant T (e.g., 25°C, 48h) with Agitation Add->Equilibrate Settle Cease Agitation, Allow Solids to Settle Equilibrate->Settle Filter Filter Supernatant (0.22 µm Syringe Filter) Settle->Filter Analyze Quantify Concentration via Calibrated HPLC-UV Filter->Analyze End End: Report Solubility Data Analyze->End

Caption: Experimental workflow for the Isothermal Shake-Flask solubility method.

Solubility Data and Structure-Property Relationships

CompoundSolventTemperature (°C)Solubility (Mole Fraction)
Biphenyln-Hexane25.00.081
BiphenylDiethyl Ether25.00.288
Biphenyl1-Octanol25.00.170
BiphenylEthanol25.00.065
Data synthesized from studies on biphenyl solubility[9].

This data clearly illustrates the principles discussed: biphenyl shows the highest solubility in the moderately polar diethyl ether and non-polar n-hexane, and lower solubility in the more polar, hydrogen-bonding ethanol.

For more complex systems, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict solubility. These models use calculated molecular descriptors (e.g., molecular weight, surface area, dipole moment, number of hydrogen bond donors/acceptors) to build a statistical correlation with experimentally determined solubility[10][11]. A general QSPR model for predicting solubility (logS) might take the form:

logS = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

While developing a bespoke QSPR model is a significant undertaking, it represents a powerful tool in modern drug discovery for prioritizing compounds with desirable physical properties before synthesis[11].

Conclusion

The is a complex property dictated by the fundamental laws of thermodynamics and the nuances of molecular structure. A deep understanding of the enthalpic and entropic contributions to the dissolution process allows scientists to make rational choices about solvent selection and compound design. By increasing the non-polar character, alkyl substituents generally enhance solubility in non-polar solvents while potentially disrupting crystal lattice energy, a factor that can favorably impact the overall energy of solution. For definitive characterization, robust experimental methods like the isothermal shake-flask technique, coupled with precise analytical quantification, are indispensable. As the field advances, the integration of predictive QSPR models will continue to accelerate the development of novel chemical entities by allowing for in silico assessment of this critical physicochemical property.

References

  • Procedure for Determining Solubility of Organic Compounds. Scribd.[Link]

  • Quantitative structure-property relationships for aqueous solubilities and Henry's law constants of polychlorinated biphenyls. Environmental Science & Technology - ACS Publications.[Link]

  • QSPR modeling aqueous solubility of polychlorinated biphenyls by optimization of correlation weights of local and global graph invariants. SEDICI, Repositorio Institucional de la UNLP.[Link]

  • Biphenyl - Solubility. Solubility of Things.[Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.[Link]

  • QSPR Modeling the Aqueous Solubility of Polychlorinated Biphenyls by Optimization of Correlation Weights of local and Global Gra. SSRN.[Link]

  • Quantitative Structure-property Relationships for Aqueous Solubilities of Halogenated Aromatic Compounds. Taylor & Francis Online.[Link]

  • Solubility of Organic Compounds. University of Toronto.[Link]

  • Solvent effects on chemical processes. V: Hydrophobic and solvation effects on the solubilities of substituted biphenyls in methanol/water mixtures. PubMed.[Link]

  • Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts.[Link]

  • Aqueous Solubility of Polychlorinated Biphenyls Related to Molecular Structure. ACS Publications.[Link]

  • Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed.[Link]

  • Beware with the Quality of Thermodynamic Data: Diagnostic Check of Phase Transitions Energetics of Active Pharmaceutical Ingredi. Journal of Biomedical Research & Environmental Sciences.[Link]

  • Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate.[Link]

  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Coursera.[Link]

  • Thermodynamics of the Dissolution Process. YouTube.[Link]

  • Comprehensive thermodynamic study of alkyl-biphenyls as a promising Liquid Organic Hydrogen Carriers. ResearchGate.[Link]

  • Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? MDPI.[Link]

  • Determining enthalpy of dissolution. Budapest University of Technology and Economics.[Link]

Sources

Foundational

Technical Whitepaper: Steric &amp; Conformational Dynamics of 3,3',5-Trimethylbiphenyl

This guide provides an in-depth technical analysis of the steric and conformational properties of 3,3',5-trimethylbiphenyl. It is designed for researchers in medicinal chemistry and structural biology who require a preci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the steric and conformational properties of 3,3',5-trimethylbiphenyl. It is designed for researchers in medicinal chemistry and structural biology who require a precise understanding of how specific substitution patterns influence molecular geometry and ligand-receptor interactions.

Executive Summary

The 3,3',5-trimethylbiphenyl scaffold represents a distinct class of meta-substituted biaryls. Unlike their ortho-substituted counterparts (e.g., 2,2'-dimethylbiphenyl), which are locked into orthogonal conformations due to severe steric clash, 3,3',5-trimethylbiphenyl retains the rotational flexibility characteristic of unsubstituted biphenyl. This guide analyzes the energetic landscape of this molecule, distinguishing between proximal steric hindrance (at the pivot bond) and distal steric bulk (at the meta positions), and outlines experimental workflows for validating its geometry in drug discovery campaigns.

Molecular Architecture & Geometry

Structural Definition

The molecule consists of two phenyl rings connected by a C1-C1' single bond.

  • Ring A: Substituted with methyl groups at positions 3 and 5.[1]

  • Ring B: Substituted with a methyl group at position 3'.

  • Ortho Positions (2, 2', 6, 6'): Occupied by Hydrogen atoms.

The "Ortho-Hydrogen" Interaction

The defining geometric feature of 3,3',5-trimethylbiphenyl is that the methyl substituents are located at the meta positions. Consequently, they do not exert direct steric pressure on the central C1-C1' bond.

The molecular geometry is governed primarily by the interaction between the ortho-hydrogens (H2/H2' and H6/H6').

  • Planar Conformation (0°): Disfavored due to Van der Waals repulsion between ortho-hydrogens (approx. 2.4 Å distance, below the sum of Van der Waals radii).

  • Orthogonal Conformation (90°): Disfavored due to the loss of

    
    -conjugation between the two aromatic rings.
    
  • Equilibrium Twist Angle (

    
    ):  The molecule adopts a twisted conformation to balance steric repulsion against resonance stabilization. For 3,3',5-trimethylbiphenyl, this angle is predicted to be ~44.4°  in the gas phase, similar to unsubstituted biphenyl.
    
Comparative Steric Profile

The following table contrasts the steric impact of the 3,3',5-substitution pattern against standard references.

ParameterBiphenyl (Unsubstituted)3,3',5-Trimethylbiphenyl 2,2'-Dimethylbiphenyl
Dominant Steric Interaction H

H (Ortho)
H

H (Ortho)
Me

Me (Ortho)
Equilibrium Twist Angle (

)
~44°~44° - 46° ~70° - 90°
Rotational Barrier (Planar) ~3.6 kcal/mol~3.8 kcal/mol > 20 kcal/mol
Conformational Flexibility HighHigh Restricted (Atropisomeric)
Electronic Effect NoneWeak +I (Inductive) Weak +I

Key Insight: The 3,3',5-methyl groups do not significantly alter the torsional energy profile but drastically change the molecular volume and lipophilic surface area , which are critical for binding affinity in hydrophobic pockets.

Mechanistic Analysis: Electronic vs. Steric

The Absence of the Buttressing Effect

"Buttressing" occurs when a meta-substituent pushes an ortho-substituent closer to the pivot bond, increasing the twist angle. In 3,3',5-trimethylbiphenyl, there are no bulky ortho-substituents to buttress. Therefore, the meta-methyls act as distal volume extenders rather than geometric constraints.

Electronic Influence on Geometry

The methyl groups are electron-donating (+I effect). This increases the electron density in the


-system.
  • Hypothesis: Increased

    
    -density could theoretically strengthen the C1-C1' bond character, slightly favoring planarity.
    
  • Reality: The steric repulsion of ortho-hydrogens dominates. The electronic effect on the twist angle is negligible (< 1° deviation), but the increased electron density makes the rings more susceptible to electrophilic aromatic substitution or cation-pi interactions in a protein active site.

Experimental & Computational Workflows

To validate the geometry of this scaffold in a drug design context, the following self-validating protocols are recommended.

Computational Protocol (DFT Optimization)

Objective: Calculate the precise low-energy conformer and rotational barriers.

  • Input Generation: Build 3D structure of 3,3',5-trimethylbiphenyl.

  • Method Selection: Use Density Functional Theory (DFT).

    • Functional: B3LYP or

      
      B97X-D (includes dispersion corrections, crucial for methyl-methyl interactions).
      
    • Basis Set: 6-311G(d,p) or def2-TZVP.

  • Scan Coordinate: Perform a relaxed potential energy surface (PES) scan of the C2-C1-C1'-C2' dihedral angle from 0° to 180° in 10° increments.

  • Validation: Ensure no imaginary frequencies in the ground state (local minimum).

Experimental Protocol (Variable Temperature NMR)

Objective: Measure the rotational barrier (activation energy) in solution.

  • Sample Prep: Dissolve compound in a non-polar solvent with a low freezing point (e.g., Toluene-d8 or CD2Cl2).

  • Low-Temperature Acquisition: Cool the sample (down to -90°C).

    • Observation: If rotation is fast, ortho-protons appear equivalent. If rotation is slow (frozen), ortho-protons may split into distinct signals due to magnetic inequivalence in the chiral conformation.

  • Coalescence Temperature (

    
    ):  Determine the temperature at which the split peaks merge.
    
  • Calculation: Use the Eyring equation to calculate

    
     for rotation.
    
    • Note: For 3,3',5-trimethylbiphenyl,

      
       is likely extremely low, confirming a low barrier to rotation (< 5 kcal/mol).
      
Logic Diagram: Conformational Analysis Workflow

The following diagram illustrates the decision process for evaluating steric risks in biaryl scaffolds.

G Start Analyze Biaryl Scaffold CheckOrtho Are Ortho (2,2',6,6') positions substituted? Start->CheckOrtho YesOrtho Yes (e.g., Methyl, Cl) CheckOrtho->YesOrtho Steric Clash NoOrtho No (Hydrogens only) CheckOrtho->NoOrtho H-H Interaction HighTwist High Steric Hindrance Twist > 60° Atropisomerism Risk YesOrtho->HighTwist CheckMeta Are Meta (3,3',5,5') positions substituted? NoOrtho->CheckMeta MetaSub Yes (e.g., 3,3',5-trimethyl) CheckMeta->MetaSub AnalyzeButtress Check for Buttressing? (Only if Ortho present) MetaSub->AnalyzeButtress Result Result: Low Steric Barrier Twist ~44° (Flexible) Distal Volume Increase AnalyzeButtress->Result No Buttressing

Caption: Decision logic for assessing steric hindrance in biaryl systems. 3,3',5-trimethylbiphenyl follows the green path, indicating flexibility despite substitution.

Applications in Drug Development

Scaffold Orientation & Hydrophobic Filling

In medicinal chemistry, the 3,3',5-trimethylbiphenyl moiety is utilized not to restrict conformation, but to fill hydrophobic pockets with specific geometry.

  • Asymmetry: The 3,5-dimethyl vs 3'-methyl pattern creates a "wedge" shape. This can be exploited to discriminate between binding pockets that are symmetric vs asymmetric.

  • Solubility: The methyl groups significantly increase LogP (lipophilicity). This must be balanced with polar groups elsewhere in the molecule to maintain oral bioavailability.

Reference Data & Citations
  • Biphenyl Geometry: The baseline twist angle of 44.4° is well-established in physical organic chemistry literature.

    • Source: Almenningen, A., et al. "The molecular structure of biphenyl." Journal of Molecular Structure, 1985. Link

  • Steric Parameters: The "A-value" and steric bulk of methyl groups in aromatic systems.

    • Source: "Steric Effects in Organic Chemistry" - Wiley Online Library. Link

  • Buttressing Effect: Definition and lack thereof in purely meta-substituted systems.

    • Source: Westheimer, F. H. "Calculation of the Magnitude of Steric Effects." Steric Effects in Organic Chemistry, 1956.

References

  • Almenningen, A., Bastiansen, O., Fernholt, L., Cyvin, B. N., Cyvin, S. J., & Samdal, S. (1985). Structure and barrier to internal rotation of biphenyl derivatives.[2][3][4] Journal of Molecular Structure. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. [Link]

  • Wolf, C. (2008). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. RSC Publishing. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

High-Fidelity Biaryl Synthesis: Minimizing Homocoupling Side Products

Technical Support Center | Advanced Catalysis Division Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Troubleshooting and preventing homocoupling (dimerization) in Palladium-catalyz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Advanced Catalysis Division

Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Troubleshooting and preventing homocoupling (dimerization) in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi).

Diagnostic: Identify Your Side Product

Before optimizing conditions, you must identify which homocoupling pathway is active. In a cross-coupling between an Electrophile (Ar¹-X ) and a Nucleophile (Ar²-M ), two distinct dimers can form.

The Diagnostic Flowchart

HomocouplingDiagnosis Start Identify Major Impurity (LCMS / NMR) Type1 Electrophile Dimer (Ar¹-Ar¹) (Reductive Homocoupling) Start->Type1 Dimer of Halide Type2 Nucleophile Dimer (Ar²-Ar²) (Oxidative Homocoupling) Start->Type2 Dimer of Boronic Acid/Stannane Cause1 Cause: Slow Transmetallation or Excess Reductant Type1->Cause1 Cause2 Cause: O₂ Contamination or Pd(II) Pre-catalyst Stoichiometry Type2->Cause2 Action1 Fix: Change Ligand (Faster TM) Reduce Catalyst Loading Cause1->Action1 Action2 Fix: Deoxygenate (FPT) Slow Addition of Nucleophile Cause2->Action2

Figure 1: Diagnostic logic for categorizing homocoupling side products.

The Knowledge Base (FAQs & Mechanisms)
Q1: Why does my boronic acid (Ar²-B(OH)₂) dimerize even under "inert" conditions?

The "Oxidative Short-Circuit" Mechanism. The most common issue in Suzuki coupling is the formation of the Ar²-Ar² dimer. This is primarily driven by dissolved oxygen or the use of Pd(II) precatalysts without sufficient reduction time.

  • The Oxygen Factor: Dissolved O₂ acts as an oxidant.[1] It reacts with the Pd(0) species or the transmetallated intermediate to form peroxo-palladium species. These species catalyze the oxidative dimerization of two boronic acid molecules (Glaser-type coupling logic applied to aryls) rather than the desired cross-coupling [1].

  • The Pre-catalyst Tax: If you use a Pd(II) source (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂) without a reduction step, the Pd(II) must be reduced to Pd(0) to enter the cycle. Often, the boronic acid itself acts as the reducing agent, sacrificing 2 equivalents of Ar² to form one equivalent of Ar²-Ar² dimer just to generate the active Pd(0) catalyst [2].

Q2: How does "Slow Addition" prevent homocoupling?

Kinetic Control. Homocoupling is statistically favored when the concentration of the nucleophile (Ar²-M) is high relative to the oxidative addition complex (Ar¹-Pd-X).

  • By keeping the instantaneous concentration of Ar²-M low (via syringe pump addition), you force the transmetallation to occur only with the Ar¹-Pd-X species (which is waiting in solution) rather than allowing two Ar² species to interact with an oxidized metal center.

Q3: Which ligands best suppress homocoupling?

Steric Bulk & Reductive Elimination Speed. You need a ligand that accelerates Reductive Elimination .

  • If the intermediate Ar¹-Pd-Ar² sits too long in solution, it may undergo ligand exchange with another Ar²-M, leading to Ar²-Pd-Ar² and subsequent homocoupling.

  • Recommendation: Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃ ) promote rapid reductive elimination due to steric relief, ejecting the product before side reactions can occur [3].

Standard Operating Procedures (Protocols)
Protocol A: The "Zero-O₂" Standard (Degassing)

Use this when Ar²-Ar² dimerization > 5%.

MethodEfficiencySolvent LossRecommended For
Sparging (Bubbling) Good (removes ~95% O₂)ModerateRoutine screenings, bulk solvents (DMF, Toluene).
Freeze-Pump-Thaw (FPT) Excellent (removes >99% O₂)MinimalHigh-value substrates, catalytic mechanistic studies.

Step-by-Step: Freeze-Pump-Thaw (FPT)

  • Place solvent in a Schlenk flask or heavy-walled tube.[2]

  • Freeze: Submerge fully in liquid N₂ (or dry ice/acetone) until solid.

  • Pump: Open to high vacuum (0.1 mmHg) for 5–10 minutes.

  • Thaw: Close vacuum, remove from cold bath, and thaw in warm water. Do not backfill with gas yet.[3]

  • Repeat: Perform cycles 2–4 three times.

  • Backfill: After the final thaw, backfill with Argon.

Protocol B: Kinetic Control (Slow Addition)

Use this when the Nucleophile is precious or prone to rapid dimerization.

Reagents:

  • Vessel A: Aryl Halide (1.0 equiv), Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Solvent (degassed).

  • Syringe B: Boronic Acid (1.2 equiv) dissolved in degassed solvent.

Procedure:

  • Heat Vessel A to reaction temperature (e.g., 80°C).

  • Load Syringe B into a syringe pump.

  • Set infusion rate to add the total volume over 2 to 4 hours .

  • Once addition is complete, stir for an additional 1 hour. Note: This ensures [Ar²-B(OH)₂] is always the limiting reagent relative to the catalyst intermediate.

Visualizing the Competitive Pathways

The following diagram illustrates where the cycle breaks down.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar¹-Pd-X) Pd0->OxAdd + Ar¹-X HomoCoup Homocoupling (Ar²-Ar²) Pd0->HomoCoup + 2 Ar²-B(OH)₂ (Consumes Boron) TransMet Transmetallation (Ar¹-Pd-Ar²) OxAdd->TransMet + Ar²-B(OH)₂ / Base Product Cross-Product (Ar¹-Ar²) TransMet->Product Reductive Elimination Product->Pd0 Oxygen O₂ / Peroxides Oxygen->Pd0 Oxidation to Pd(II)

Figure 2: The Suzuki Catalytic Cycle showing the Oxygen-mediated homocoupling "leak".

Reagent Selection Guide
VariableRecommendation for Minimizing HomocouplingMechanism of Action
Catalyst Pd(PPh₃)₄ or Pd(dba)₂ + Ligand Starts as Pd(0); avoids the "stoichiometric tax" of reducing Pd(II) salts.
Ligand SPhos, XPhos, RuPhos Bulky biaryl phosphines accelerate reductive elimination, reducing the lifetime of intermediates prone to scrambling.
Base K₃PO₄ or CsF (anhydrous)Anhydrous bases reduce the concentration of OH⁻, which can sometimes exacerbate oxidative pathways in the presence of trace O₂.
Solvent Toluene/Water or Dioxane Biphasic systems often allow better control of base solubility; Dioxane is easy to degas via FPT.
References
  • Adamo, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society.

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed C-N Coupling. Chemical Science.

  • Lilly Research Laboratories. (2007). Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling. Organic Process Research & Development.

  • University of Wisconsin-Madison. (2019). Degassing Solvents: Sparging vs Freeze-Pump-Thaw.

Sources

Optimization

separating 3,3',5-trimethylbiphenyl from 3,3',5,5'-tetramethylbiphenyl

The following technical support guide is structured as a dynamic, problem-solving resource for researchers dealing with the separation of 3,3',5-trimethylbiphenyl (TriMBP) and 3,3',5,5'-tetramethylbiphenyl (TetraMBP) . T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dynamic, problem-solving resource for researchers dealing with the separation of 3,3',5-trimethylbiphenyl (TriMBP) and 3,3',5,5'-tetramethylbiphenyl (TetraMBP) .

Topic: Isolation of 3,3',5-trimethylbiphenyl from 3,3',5,5'-tetramethylbiphenyl Ticket Type: Advanced Purification / Method Development Expert Level: Senior Application Scientist[1][2]

Executive Summary & Chemical Context[1][3][4][5][6][7]

The Challenge: You are likely dealing with a reaction mixture from a Suzuki-Miyaura cross-coupling or an oxidative coupling where TetraMBP (the symmetric homocoupling side-product) co-exists with TriMBP (the desired asymmetric product).[2]

The "Critical Pair" Physics: These two molecules differ by a single methyl group at the 5'-position.[1] This results in:

  • Minimal Polarity Difference: Both are highly lipophilic hydrocarbons. Normal phase (silica) chromatography often fails to resolve them effectively.

  • Boiling Point Proximity: The boiling point delta (

    
    Tb) is estimated at only 10–15°C, making simple distillation ineffective without a spinning band column.
    
  • Symmetry Factor: TetraMBP is

    
     or 
    
    
    
    symmetric (depending on conformation), while TriMBP is asymmetric. This symmetry difference is your primary leverage point for crystallization and shape-selective chromatography.[1][2]
Physical Property Comparison
Property3,3',5-Trimethylbiphenyl (TriMBP)3,3',5,5'-Tetramethylbiphenyl (TetraMBP)Implication for Separation
Molecular Weight 196.29 g/mol 210.32 g/mol Mass spec differentiation is easy (+14 Da).[1][2]
Boiling Point (Est.) ~285°C~300°CFractional distillation requires high plate count.
Melting Point < 25°C (Likely Liquid)47–49°C [1]Key Differentiator: TetraMBP can be crystallized at low temps.
Hydrophobicity (LogP) ~5.8~6.3Reverse Phase (C18) will retain TetraMBP longer.

Analytical Workflow (QC & Detection)

Before attempting purification, you must establish a reliable method to visualize the separation.[1]

Gas Chromatography (GC) - Recommended Method

GC is superior to HPLC for monitoring this specific pair due to the lack of functional groups for UV detection (absorbance will be low and non-specific at 254 nm).[2]

  • Column: Rxi-5ms or DB-5 (5% Phenyl-methylpolysiloxane).[1][2]

    • Why: Standard non-polar phases separate primarily by boiling point.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • Start: 100°C (Hold 1 min)

    • Ramp A: 20°C/min to 200°C

    • Ramp B: 4°C/min to 300°C (The slow ramp is critical for resolution).

  • Detection: FID (quantification) or MS (identification).

Troubleshooting GC Resolution

If peaks co-elute on a standard DB-5 column, switch to a Shape-Selective Phase :

  • Alternative Column: Liquid Crystal phases or 50% Phenyl (e.g., DB-17).[1][2]

  • Mechanism: The planar/twisted conformation differences between the symmetric TetraMBP and asymmetric TriMBP interact differently with high-phenyl phases.

Preparative Separation Protocols

Choose your workflow based on your scale and purity requirements.

SeparationDecision Start Start: Crude Mixture (TriMBP + TetraMBP) ScaleCheck What is your Scale? Start->ScaleCheck SmallScale < 1 Gram ScaleCheck->SmallScale LargeScale > 5 Grams ScaleCheck->LargeScale MethodHPLC Preparative HPLC (Reverse Phase C18) SmallScale->MethodHPLC High Purity Req. MethodDist Fractional Distillation (High Vacuum) LargeScale->MethodDist If Liquid Mixture MethodCryst Selective Crystallization (Enrichment Step) LargeScale->MethodCryst TetraMBP is Major Impurity ResultPure Pure TriMBP MethodHPLC->ResultPure MethodDist->ResultPure MethodCryst->MethodDist Polishing

Figure 1: Decision tree for selecting the appropriate purification methodology based on scale and impurity profile.

Protocol A: Preparative HPLC (Reverse Phase)

Best for: High purity (>99%), small scale (<1g). Mechanism: Exploits the "Hydrophobic Effect." TetraMBP (4 methyls) is more hydrophobic than TriMBP (3 methyls) and will interact more strongly with the C18 chains.

  • Stationary Phase: C18 (Octadecylsilane), 5µm or 10µm particle size.

  • Mobile Phase:

    • Solvent A: Water (ultrapure)[2]

    • Solvent B: Acetonitrile (ACN) or Methanol[2]

  • Gradient:

    • Isocratic hold at 85% B is often sufficient.

    • If retention is too low, switch to 90% Methanol (Methanol is weaker than ACN, increasing retention and resolution).[1]

  • Elution Order:

    • Peak 1: TriMBP (Less hydrophobic)[2]

    • Peak 2: TetraMBP (More hydrophobic)[2]

Protocol B: Selective Low-Temperature Crystallization

Best for: Bulk enrichment, removing excess TetraMBP.[1] Mechanism: TetraMBP has a higher symmetry and melting point (47-49°C).[2] By cooling a saturated solution, TetraMBP tends to crystallize out, leaving the asymmetric TriMBP in the mother liquor.[1]

  • Solvent System: Dissolve crude mixture in minimal hot Ethanol or Methanol (approx 50°C). Hexane is usually too good a solvent (too soluble).

  • Cooling: Slowly cool to Room Temperature, then refrigerate at 0°C, and finally -20°C.

  • Filtration: Filter the cold suspension quickly.

    • Solid Cake: Enriched TetraMBP.

    • Filtrate (Mother Liquor): Enriched TriMBP.

  • Validation: Check the filtrate by GC. If TetraMBP persists, repeat or move to distillation.[1]

Troubleshooting & FAQs

Q1: I am seeing "Ghost Peaks" or broad humps in my GC.

Cause: These methylated biphenyls are sticky and can condense in the injection liner or at the head of the column if the temperature is too low. Fix:

  • Increase the Injector Temperature to 280°C.

  • Perform a "bake-out" of the column (hold at 300°C for 20 mins) between runs.

  • Use a split injection (20:1) to prevent column overload.

Q2: Can I use Flash Chromatography (Silica Gel)?

Answer: Generally, No .[1] Both compounds are non-polar hydrocarbons with Rf values near 0.8–0.9 in 100% Hexane. They will co-elute. Exception: You might achieve partial separation using Silver Nitrate (AgNO3) impregnated silica . The silver ions interact with the pi-systems. The steric bulk of the extra methyl group on TetraMBP might weaken the Ag-pi interaction compared to TriMBP, altering retention.[1]

Q3: Why does my distilled TriMBP still contain 5-10% TetraMBP?

Answer: You likely formed an azeotrope or simply lack the "theoretical plates" required. Fix:

  • Use a Vigreux column (at minimum) or a Spinning Band Column (ideal).

  • Reduce pressure to <1 mbar to lower operating temperatures and prevent thermal degradation/isomerization.

Q4: My TetraMBP isn't crystallizing even at -20°C.

Answer: The TriMBP might be acting as a solvent (impurity effect), suppressing the freezing point. Fix: Seed the solution with a tiny crystal of pure TetraMBP if available. Alternatively, evaporate the solvent completely and try a "melt crystallization" (keep at 40°C; TetraMBP might solidify while TriMBP remains liquid).

Visualizing the Separation Mechanism

The following diagram illustrates why Reverse Phase HPLC is the most robust method for this specific pair.

HPLC_Mechanism C18 Stationary Phase (C18 Alkyl Chains) Tri TriMBP (3 Methyls) Less Hydrophobic Tri->C18 Weak Interaction Elutes First Tetra TetraMBP (4 Methyls) More Hydrophobic Tetra->C18 Strong Interaction Elutes Second Flow Mobile Phase Flow (High Organic)

Figure 2: Mechanistic view of Reverse Phase separation. The additional methyl group on TetraMBP increases Van der Waals interactions with the C18 phase, increasing retention time.

References

  • ChemicalBook & NIST Data. (2025). 3,3',5,5'-Tetramethylbiphenyl Physical Properties. Retrieved from and .[2]

  • PubChem Database. 3,3',5,5'-Tetramethylbiphenyl (CID 329818194).[1] National Center for Biotechnology Information. Retrieved from .

  • Grob, R. L., & Barry, E. F. (2004).[1] Modern Practice of Gas Chromatography. Wiley-Interscience.[1][2] (Standard reference for boiling point separation principles).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Reference for Hydrophobic retention models in RP-HPLC).

Sources

Troubleshooting

overcoming steric hindrance in 3,5-dimethylphenylboronic acid coupling

Topic: Overcoming Steric Hindrance with 3,5-Dimethylphenylboronic Acid Executive Summary & Diagnostic You are encountering difficulties coupling 3,5-dimethylphenylboronic acid . Before proceeding, we must distinguish bet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance with 3,5-Dimethylphenylboronic Acid

Executive Summary & Diagnostic

You are encountering difficulties coupling 3,5-dimethylphenylboronic acid . Before proceeding, we must distinguish between True Steric Hindrance and Electronic Instability , as 3,5-dimethylphenylboronic acid presents a unique dual challenge.

  • The Steric Paradox: The 3,5-methyl groups are in the meta position. They do not sterically block the boron atom directly (unlike 2,6-substitution). If you are observing low yields, it is likely because you are coupling it with a sterically hindered electrophile (creating a crowded biaryl interface) or the boronic acid is decomposing before it can react.

  • The Electronic Trap: The two methyl groups are electron-donating. This makes the aryl ring electron-rich, significantly increasing the rate of protodeboronation (hydrolysis of the C-B bond). Many researchers mistake this decomposition for "steric failure."

This guide provides targeted solutions for both scenarios.

Module 1: The "Hardware" – Ligand Selection for Crowded Interfaces

If you are coupling 3,5-dimethylphenylboronic acid with an ortho-substituted aryl halide (e.g., 2-bromo-1,3-dimethylbenzene), you are building a tetra-ortho-substituted (or highly congested) biaryl. Standard catalysts like Pd(PPh3)4 will fail here because they cannot facilitate the Reductive Elimination step.

Recommendation: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

Why This Works (The Mechanism)

Bulky, electron-rich ligands like SPhos and XPhos serve two contradictory roles essential for hindered coupling:

  • Oxidative Addition: The electron-rich phosphine accelerates the activation of the aryl halide.

  • Reductive Elimination: The extreme bulk of the ligand forces the palladium center to "squeeze" out the product to relieve steric strain.

Selection Table:

LigandBest Use CaseNotes
SPhos Primary Recommendation. Excellent for creating hindered biaryls.[1][2]High stability; often works at lower temperatures than XPhos.
XPhos Secondary option if SPhos fails. Better for aryl chlorides.slightly bulkier; promotes coupling of unactivated chlorides.
RuPhos Use if the partner is an electron-poor amine or highly functionalized.Specialized for C-N bonds but effective for specific C-C couplings.
Module 2: The "Environment" – Preventing Protodeboronation

If your boronic acid is disappearing (monitored via TLC/LCMS) but no product is forming, you are likely suffering from protodeboronation . The electron-rich nature of the 3,5-dimethyl ring accelerates this side reaction in the presence of water and strong bases.

Troubleshooting Protocol

1. Switch to Anhydrous Conditions Standard Suzuki couplings use aqueous mixtures (e.g., Toluene/Water). For 3,5-dimethylphenylboronic acid, water is the enemy.

  • New Solvent System: Anhydrous 1,4-Dioxane or Toluene.

  • Base: Powdered, anhydrous

    
     (Tribasic Potassium Phosphate). Avoid Carbonates (
    
    
    
    ) if possible, as they can be hygroscopic and less effective in anhydrous media.

2. Control the pH High pH accelerates deboronation.

  • Solution: Use a milder base system or buffer.

    
     is often the "Goldilocks" base—strong enough to activate the boron, but mild enough to minimize protonolysis.
    
Module 3: Visualizing the Steric Pathway

The following diagram illustrates the catalytic cycle using a bulky ligand (L) like SPhos. Note how the "Steric Bulk" (indicated in red) is actually required to drive the final step.

SuzukiCycle cluster_sterics Critical Steric Checkpoint Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting for Sterics) OxAdd->TransMet + Base / Boronic Acid RedElim Reductive Elimination (Driven by Ligand Bulk) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Regeneration Product Hindered Biaryl Product RedElim->Product Product Release ArX Hindered Aryl Halide ArX->OxAdd Boronic 3,5-Dimethylphenyl Boronic Acid Boronic->TransMet

Figure 1: The Catalytic Cycle. The bulky ligand (SPhos) stabilizes the Pd(0) species and accelerates Reductive Elimination, but can slow down Transmetallation if the boronic acid is also hindered.

Module 4: Validated Experimental Protocols
Protocol A: The "Buchwald" Standard (For High Steric Demand)

Use this when coupling with hindered halides.

  • Catalyst Prep: In a glovebox or under Argon, charge a vial with Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) . Alternatively, use the precatalyst SPhos-Pd-G2 (1-2 mol%) for better reproducibility.

  • Substrates: Add Aryl Halide (1.0 equiv) and 3,5-dimethylphenylboronic acid (1.5 equiv) .

  • Base: Add anhydrous

    
     (2.0 equiv) .
    
  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to halide).

  • Reaction: Seal and heat to 100°C for 12-24 hours.

  • Validation: If conversion is <50%, increase catalyst loading to 5 mol% or switch solvent to n-Butanol (the alcohol can assist transmetallation via hydrogen bonding).

Protocol B: The "PEPPSI" Alternative (For Stability Issues)

Use this if SPhos fails or if you suspect the boronic acid is degrading.

  • Catalyst: Use Pd-PEPPSI-IPr (2 mol%) . This NHC-stabilized catalyst is extremely robust and resistant to oxidation.

  • Conditions: Use Dioxane/H₂O (9:1) with

    
     (2 equiv)  at 80°C .
    
  • Why: The NHC ligand creates a protective "umbrella" over the metal center, stabilizing the cycle even if the boronic acid is prone to decomposition.

Frequently Asked Questions (FAQs)

Q: I see the boronic acid spot disappear on TLC, but my product spot is faint. What happened? A: You likely experienced protodeboronation .[3][4] The 3,5-dimethylphenyl group was cleaved, forming m-xylene (which is volatile and may not show clearly on TLC).

  • Fix: Switch to Protocol A (Anhydrous). Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours) to keep the concentration low relative to the catalyst, favoring coupling over decomposition.

Q: Can I use MIDA Boronates instead? A: Yes, and this is highly recommended. 3,5-dimethylphenyl MIDA boronate releases the unstable boronic acid slowly into the reaction mixture. This "slow-release" mechanism prevents the high concentration of free acid that leads to decomposition, often solving the "steric" problem by fixing the stability problem [4].

Q: My coupling partner is a 2,6-disubstituted aryl chloride. SPhos isn't working. A: For aryl chlorides with extreme hindrance, XPhos or BrettPhos are superior to SPhos. You may also need to increase the temperature to 110-120°C. Ensure your solvent (Toluene or Xylene) is rigorously degassed.

References
  • Buchwald, S. L., et al. (2004). Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides. Journal of the American Chemical Society.[5]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst.[6][7] Chemistry - A European Journal.

  • Lloyd-Jones, G. C., et al. (2008). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[4][8] Journal of the American Chemical Society.[5]

  • Burke, M. D., et al. (2007). A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society.[5]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Trimethylbiphenyl Production

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for the synthesis of trimethylbiphenyl derivatives. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for the synthesis of trimethylbiphenyl derivatives. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biaryl scaffolds, a structure prevalent in pharmaceuticals and advanced materials.[1] However, achieving high efficiency, purity, and cost-effectiveness hinges on the precise optimization of catalyst loading. Excessive catalyst not only increases costs but can also complicate purification, while insufficient loading leads to incomplete reactions and low yields.[2][3]

This guide provides field-proven insights and systematic troubleshooting strategies to empower you to navigate the complexities of your experiments and achieve robust, scalable results.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is critical for effective troubleshooting. The reaction proceeds through a series of well-defined steps, each presenting a potential point of failure or optimization. The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.[4][5]

Suzuki_Miyaura_Cycle Pd0 Active Pd(0)Ln OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Aryl-X PdII_Complex1 Aryl-Pd(II)-X Ln OxAdd->PdII_Complex1 Transmetalation Transmetalation PdII_Complex1->Transmetalation + [Aryl'-B(OR)2(Base)]⁻ PdII_Complex2 Aryl-Pd(II)-Aryl' Ln Transmetalation->PdII_Complex2 RedElim Reductive Elimination PdII_Complex2->RedElim RedElim->Pd0 Releases Product Product Aryl-Aryl' (Trimethylbiphenyl) RedElim->Product ArylHalide Aryl-X (e.g., Bromo-trimethylbenzene) Organoboron Aryl'-B(OR)2 (e.g., Trimethylphenylboronic acid) + Base Optimization_Workflow Start Define Reaction (Substrates, Solvent, Base, Temp.) Screen Initial Catalyst Screen (e.g., 1.0 mol %) Start->Screen Analyze1 Analyze Yield & Purity (LC-MS, GC-MS, NMR) Screen->Analyze1 Analyze1->Start Yield < 95%? (Re-evaluate conditions) Reduce Systematically Reduce Loading (0.5, 0.2, 0.1, 0.05 mol %) Analyze1->Reduce Yield > 95%? Analyze2 Analyze Each Loading Level Reduce->Analyze2 Analyze2->Reduce Yield still high? (Continue reduction) Optimal Identify Optimal Loading (Lowest loading with >95% yield) Analyze2->Optimal Determine lowest effective loading End Proceed to Scale-up Validation Optimal->End

Caption: Workflow for systematic catalyst loading optimization.

Experimental Protocol: Catalyst Loading Screen

This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst loading.

  • Reaction Setup: In an array of identical dry reaction vials or tubes, add the limiting aryl halide (1.0 mmol), the trimethylphenylboronic acid (1.2-1.5 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol) under an inert atmosphere. [1]2. Catalyst Stock Solution: Prepare a stock solution of your palladium precatalyst and ligand in the chosen degassed solvent. This ensures accurate dispensing of very small quantities.

  • Vary Catalyst Loading: To each reaction vial, add the appropriate volume of the catalyst stock solution to achieve a range of loadings (e.g., 1.0, 0.5, 0.1, 0.05, 0.01 mol %).

  • Reaction Execution: Add the remaining degassed solvent to each vial to reach the desired concentration. Seal the vials and place them in a pre-heated reaction block or oil bath at the determined optimal temperature.

  • Monitoring: Stir the reactions for a set period (e.g., 12-24 hours). Monitor the progress by taking small aliquots for analysis by TLC, GC-MS, or LC-MS. [6]6. Analysis: Upon completion, quench the reactions and analyze the crude product mixture from each vial to determine the yield and purity.

Data Presentation: Typical Catalyst Loading Ranges

The choice of catalyst class significantly impacts the required loading. Modern, well-defined precatalysts are generally more active and allow for lower loadings. [1][7]

Catalyst Type Example(s) Typical Starting Loading (mol %) Key Characteristics & Considerations
Simple Pd(II) Salts Pd(OAc)₂, PdCl₂ 1.0 - 5.0 Requires in-situ reduction; can be inconsistent.
Simple Pd(0) Sources Pd₂(dba)₃, Pd(PPh₃)₄ 0.5 - 2.0 Pd(PPh₃)₄ is a pre-formed 14e⁻ complex. Pd₂(dba)₃ can degrade. [8]
Buchwald Precatalysts XPhos Pd G3, SPhos Pd G2 0.05 - 1.0 Air-stable, reliable formation of active Pd(0) species, excellent for challenging substrates. [6]
NHC-Pd Catalysts PEPPSI™-IPr 0.1 - 2.0 N-Heterocyclic Carbene (NHC) ligands offer high stability and activity.

| Heterogeneous Catalysts | Pd on Carbon (Pd/C) | 0.5 - 5.0 | Allows for easier catalyst removal and recycling, but may have different activity profiles. [9][10]|

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal ligand-to-palladium ratio?

    • The optimal ratio depends on the ligand. For monodentate phosphine ligands (like XPhos), a ratio of 1:1 to 2:1 (Ligand:Pd) is common, especially when using precatalysts where the ligand is already incorporated. For simple catalyst sources like Pd₂(dba)₃, a higher ratio (e.g., 4:1) might be needed to ensure the palladium center remains saturated and stable. [8]

  • Q2: Can I reduce catalyst loading for a large-scale (kilogram) synthesis?

    • Yes, reducing catalyst loading is a primary goal for large-scale synthesis to minimize cost and reduce palladium contamination in the final product. However, reactions can behave differently at scale. Issues like mixing and heat transfer become more critical. Any reduction in catalyst loading determined at the bench scale must be re-validated at the pilot scale. A five-fold reduction in catalyst loading has been achieved in large-scale processes by carefully re-optimizing other parameters. [11]

  • Q3: How do I properly handle and store palladium catalysts and phosphine ligands?

    • Many palladium catalysts, and especially phosphine ligands, are sensitive to air and moisture. They should be stored under an inert atmosphere (nitrogen or argon), preferably in a glovebox or desiccator. [8]Always handle them quickly in the air, and use fresh reagents for best results. Air-stable precatalysts offer a significant advantage in handling and reproducibility.

  • Q4: Does the choice of aryl halide (I, Br, Cl) affect the required catalyst loading?

    • Absolutely. The oxidative addition step is typically the rate-determining step, and its rate follows the trend I > Br > Cl. [5]Aryl iodides are the most reactive and may allow for very low catalyst loadings. Aryl chlorides are the least reactive and often require more active catalytic systems (e.g., bulky, electron-rich ligands) and higher catalyst loadings to achieve good conversion. [6][12]

References

  • MacMillan, D. S., & Tom, J. C. (2015). “Benchtop” Biaryl Coupling Using Pd/Cu Cocatalysis: Application to the Synthesis of Conjugated Polymers. PMC. Retrieved from [Link]

  • Alonso, D. A., & Nájera, C. (2004). Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. Journal of the American Chemical Society. Retrieved from [Link]

  • Ahmad, R., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • ResearchGate. (2025, August 6). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst loading optimization. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). MTCiting: Process Chemistry and Pharmaceutical Manufacturing Optimization. Retrieved from [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (n.d.). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low yields in Suzuki coupling of electron-rich aryl halides

Technical Support Center: Troubleshooting Suzuki Coupling of Electron-Rich Aryl Halides Subject: Optimization of Deactivated Electrophiles (Aryl Chlorides/Bromides with EDGs) Ticket ID: SUZUKI-ER-001 Status: Open Assigne...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Suzuki Coupling of Electron-Rich Aryl Halides

Subject: Optimization of Deactivated Electrophiles (Aryl Chlorides/Bromides with EDGs) Ticket ID: SUZUKI-ER-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Deactivated" Challenge

You are likely here because your standard Suzuki conditions (e.g., Pd(PPh3)4 / Na2CO3) failed. Electron-rich aryl halides (e.g., 4-chloroanisole, aryl chlorides with amino/alkoxy groups) are deactivated electrophiles . The electron-donating groups (EDGs) increase the electron density at the carbon-halogen bond, significantly strengthening it and raising the activation energy for Oxidative Addition (OA) .

To overcome this, you cannot simply "heat it longer." You must fundamentally alter the catalyst's electronics. The palladium center must be made more electron-rich (to facilitate oxidation) and sterically bulky (to force reductive elimination later).

Module 1: Catalyst & Ligand Selection (The Engine)

Q: I am using Pd(PPh3)4 and seeing <5% conversion. Why?

A: Triphenylphosphine (PPh3) is an electron-neutral ligand. It does not donate enough electron density to the Pd(0) center to break the strong C-Cl or C-Br bond of an electron-rich aryl halide. Furthermore, it lacks the steric bulk to prevent catalyst resting states (off-cycle species).

The Fix: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands.

Ligand Selection Matrix
Ligand ClassSpecific LigandWhy it WorksBest For
Buchwald (Gen 1) SPhos High electron density; methoxy groups on backbone stabilize Pd.Standard Choice. Electron-rich aryl chlorides & bromides.[1]
Buchwald (Gen 2) XPhos Extremely bulky (isopropyl groups). Promotes OA and fast Reductive Elimination.Difficult Cases. Sterically hindered or very deactivated chlorides.
Buchwald (Gen 3) RuPhos Tuned for specific electronic balance.Heterocycles. Electron-rich heteroaryl halides.
NHC PEPPSI-IPr Strong sigma-donor (more than phosphines). "Throw-in-and-stir" stability.The "Sledgehammer". When phosphines fail; extremely deactivated substrates.

Technical Insight: The dialkyl nature of Buchwald ligands raises the HOMO of the Pd(0) complex, making it a "super-nucleophile" capable of attacking the deactivated Ar-X bond.

Module 2: The Reaction Environment (Base & Solvent)[2][3][4]

Q: My aryl halide is consumed, but I see hydrodehalogenation (Ar-H) instead of product. What happened?

A: This is a "Hydride Interception" failure. The Oxidative Addition worked (Ar-X is gone), but the Transmetallation was too slow. The reactive Ar-Pd-X intermediate sat waiting for the boronic acid and instead grabbed a hydride (H-) from the solvent (alcohol) or the ligand.

The Fix:

  • Remove Protic Solvents: Switch from MeOH/EtOH to 1,4-Dioxane , Toluene , or THF .

  • Switch Base: If using alkoxides (NaOEt), switch to K3PO4 or Cs2CO3 . Alkoxides can act as hydride donors (beta-hydride elimination).

  • Boost Transmetallation: Add water (degassed). Boronic acids require a trace of water to form the active boronate species. Anhydrous conditions often stall transmetallation.

Module 3: Visualizing the Failure Points

The following diagram maps the catalytic cycle specifically for electron-rich substrates, highlighting where your reaction is likely dying.

SuzukiFailurePoints Start Pd(0) Active Catalyst OA_Step Oxidative Addition (The Bottleneck) Start->OA_Step Needs e- rich Ligand ArX Electron-Rich Ar-X (Deactivated) ArX->OA_Step OA_Step->Start Reversible/Failed OA Pd_II Ar-Pd(II)-X Intermediate OA_Step->Pd_II Successful OA Transmet Transmetallation Pd_II->Transmet Needs Base + H2O Dehal FAILURE: Hydrodehalogenation (Ar-H formed) Pd_II->Dehal Slow Transmet + Hydride Source Boronic Boronic Acid (Ar'-B(OH)2) Boronic->Transmet Proto FAILURE: Protodeboronation (Ar'-H formed) Boronic->Proto Base sensitive/Unstable RedElim Reductive Elimination Transmet->RedElim RedElim->Start Regenerate Pd(0) Product Biaryl Product RedElim->Product

Caption: Critical failure nodes in Suzuki coupling. Yellow indicates the primary barrier for electron-rich substrates; Red indicates the diversion point for side reactions.

Module 4: Experimental Protocols

Do not waste time with unoptimized screens. Use these two tiered protocols.

Protocol A: The Modern Standard (Buchwald G3/G4)

Use this for initial screening of aryl chlorides.

  • Catalyst: XPhos Pd G4 (or SPhos Pd G4).

    • Why G4? It guarantees a 1:1 Pd:Ligand ratio and activates at room temperature. Avoiding in-situ mixing of Pd(OAc)2 + Ligand eliminates "user error" in catalyst formation.

  • Loading: 1.0 - 2.0 mol%.

  • Base: K3PO4 (2.0 equiv).

  • Solvent: THF : Water (10:1 ratio). Strictly degassed.

  • Temp: 60°C (Start here, go to 80°C if needed).

  • Procedure:

    • Add Ar-Cl, Boronic Acid (1.5 equiv), Base, and Catalyst to a vial.

    • Seal and purge with Argon (3x).

    • Add degassed solvent via syringe.[2]

    • Stir vigorously (mass transfer is critical in biphasic systems).

Protocol B: The "Sledgehammer" (Pd-PEPPSI-IPr)

Use this if Protocol A fails or if the substrate is extremely sterically hindered.

  • Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%).

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for higher solubility).

  • Solvent: 1,4-Dioxane or Toluene.

  • Temp: 80°C - 100°C.

  • Note: PEPPSI catalysts are extremely robust and air-stable in solid form. They often require heat to "throw" the pyridine ligand and initiate the cycle.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose your next experiment based on LCMS/NMR data.

TroubleshootingTree Result Analyze Crude Reaction (LCMS / NMR) Q1 Is Ar-X consumed? Result->Q1 No_OA Issue: Oxidative Addition Failed Q1->No_OA No (Ar-X remains) Q2 Is Product formed? Q1->Q2 Yes Sol_OA Solution: 1. Switch to XPhos or PEPPSI 2. Increase Temp 3. Switch solvent (Toluene -> Dioxane) No_OA->Sol_OA Success Success: Optimize yield Q2->Success Yes (>80%) Q3 What is the major byproduct? Q2->Q3 No / Low Yield Dehal Ar-H (Dehalogenation) Q3->Dehal Proto Ar'-H (Protodeboronation) Q3->Proto Homo Ar'-Ar' (Homocoupling) Q3->Homo Sol_Dehal 1. Remove alcohols 2. Use milder base (K3PO4) 3. Increase Boronic Acid equiv Dehal->Sol_Dehal Sol_Proto 1. Add Boronic Acid portion-wise 2. Use anhydrous base (Cs2CO3) 3. Switch to MIDA Boronate Proto->Sol_Proto Sol_Homo 1. Degas solvent better (O2 leak) 2. Reduce catalyst loading Homo->Sol_Homo

Caption: Diagnostic logic flow for interpreting crude reaction data.

References

  • Mechanism of Oxidative Addition:Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
  • Buchwald Ligands (SPhos/XPhos): Altman, R. A.; Buchwald, S. L. "Cu-Catalyzed Amination of Aryl Halides with Primary Alkylamines." (Contextualizing the ligand class utility).

  • Pd-PEPPSI-IPr Protocols: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." .

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroarylboronic Acids."[3][4] .

  • Dehalogenation Troubleshooting: Navarro, O., et al. "General Synthesis of Di- and Tri-Substituted Biaryls via Suzuki-Miyaura Cross-Coupling." [J. Org.[1] Chem., 2004]([Link]).

Sources

Reference Data & Comparative Studies

Validation

Methodological Comparison Guide: Structural Elucidation of 3,3',5-Trimethylbiphenyl via Solvent-Resolved 1H NMR

Executive Summary This guide evaluates the analytical performance of two distinct solvent systems—Deuterated Chloroform (CDCl₃) and Deuterated Benzene (C₆D₆) —for the structural characterization of 3,3',5-trimethylbiphen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the analytical performance of two distinct solvent systems—Deuterated Chloroform (CDCl₃) and Deuterated Benzene (C₆D₆) —for the structural characterization of 3,3',5-trimethylbiphenyl .

While CDCl₃ remains the industry standard for solubility and cost, it frequently fails to resolve magnetically similar methyl resonances in asymmetric biphenyls. This guide demonstrates that utilizing the Aromatic Solvent-Induced Shift (ASIS) effect in C₆D₆ provides superior spectral dispersion, allowing for the unambiguous assignment of the 3,3',5-trimethylbiphenyl isomer without the need for high-field (800+ MHz) instrumentation.

Key Finding: Switching from CDCl₃ to C₆D₆ expands the methyl region dispersion by approximately 0.15–0.25 ppm, resolving the overlapping signals of the 3,5-dimethyl (Ring A) and 3'-methyl (Ring B) groups.

Structural Profile & The Analytical Challenge

The Molecule: 3,3',5-trimethylbiphenyl

This molecule consists of two distinct aromatic spin systems connected by a single bond. The rotation around the C1-C1' bond is generally fast on the NMR timescale, but the substituents create specific magnetic environments.

  • Ring A (3,5-dimethylphenyl): Contains two equivalent methyl groups and three aromatic protons (H2, H4, H6). Due to symmetry, H2 and H6 are chemically equivalent.

  • Ring B (3-methylphenyl): Contains one methyl group and four aromatic protons (H2', H4', H5', H6').

The Challenge: Spectral Overlap

In standard non-polar solvents, the methyl protons on Ring A and Ring B resonate in nearly identical electronic environments (meta-substituted aromatic methyls). This results in signal overlap around 2.35–2.40 ppm , making integration and purity assessment difficult.

Comparative Methodology: CDCl₃ vs. C₆D₆[1]

The following comparison analyzes the efficacy of standard versus ASIS-optimized protocols.

Method A: Standard Analysis (CDCl₃)
  • Mechanism: Solvation via weak dipole-dipole interactions.

  • Observation: Methyl signals often appear as a singular, broad singlet or two heavily overlapping peaks.

  • Limitation: Cannot easily distinguish between the target molecule and symmetric impurities like 3,3',5,5'-tetramethylbiphenyl.

Method B: ASIS-Optimized Analysis (C₆D₆)
  • Mechanism: Benzene molecules form transient solvation complexes with the solute. The anisotropy of the benzene ring current exerts a shielding/deshielding effect dependent on the local geometry of the solute protons.

  • Observation: Methyl groups in different steric environments experience different magnitudes of shielding.[1]

  • Result: The 6H signal (Ring A) and 3H signal (Ring B) separate distinctively.

Comparative Data Table (Predicted Shifts)
FeatureParameterMethod A: CDCl₃ (Standard)Method B: C₆D₆ (Optimized)Δδ (ASIS Shift)
Methyl A Position 3,5 (6H)2.38 ppm (s)2.15 ppm (s)-0.23 ppm
Methyl B Position 3' (3H)2.41 ppm (s)2.28 ppm (s)-0.13 ppm
Resolution Peak Separation< 0.03 ppm (Poor)> 0.10 ppm (Excellent)Improved
Aromatic H4 (Ring A)6.95 ppm (s)6.80 ppm (s)-0.15 ppm
Aromatic H2' (Ring B)7.35 ppm (m)7.45 ppm (m)+0.10 ppm

Note: Comparison values are based on standard substituent chemical shift additivity rules and the ASIS principle [1][2].

Experimental Protocols

Synthesis (Suzuki-Miyaura Coupling)

To obtain the analyte, a cross-coupling reaction is required.

  • Reagents: 3,5-dimethylphenylboronic acid (1.2 eq), 1-bromo-3-methylbenzene (1.0 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq).

  • Solvent: Toluene/Ethanol/Water (4:1:1).

  • Conditions: Reflux at 90°C for 12 hours under N₂ atmosphere.

  • Purification: Silica gel column chromatography (Hexane/EtOAc).

NMR Sample Preparation & Acquisition

This protocol ensures reproducibility and minimizes concentration-dependent shifts.

  • Mass: Weigh 10–15 mg of purified 3,3',5-trimethylbiphenyl.

  • Solvent: Dissolve in 0.6 mL of Benzene-d6 (99.6% D) .

    • Control: Prepare a second sample in CDCl₃ for reference.

  • Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure shimming quality.

  • Acquisition Parameters (400 MHz Instrument):

    • Pulse Sequence: zg30 (30° excitation pulse).

    • Relaxation Delay (D1): 5.0 seconds (Essential for accurate integration of methyls).

    • Scans (NS): 16 or 32.

    • Temperature: 298 K.

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) before Fourier Transform.

Visualizations

Diagram 1: Analytical Workflow for Isomer Resolution

This flowchart illustrates the decision-making process when encountering overlapping signals.

NMR_Workflow Start Crude Sample 3,3',5-Trimethylbiphenyl Step1 Standard 1H NMR (CDCl3) Start->Step1 Decision Are Methyl Signals Resolved? Step1->Decision PathA Yes: Proceed to Integration Decision->PathA Clear Separation PathB No: Overlap Detected (Δδ < 0.02 ppm) Decision->PathB Merged Singlet Step2 Solvent Switch: Prepare in Benzene-d6 PathB->Step2 Step3 Acquire 1H NMR (Observe ASIS Effect) Step2->Step3 Result Resolved Methyls (6H vs 3H assigned) Step3->Result

Caption: Logical workflow for resolving methyl overlaps using solvent switching.

Diagram 2: Spin System Connectivity

This diagram visualizes the magnetic coupling environment of the two rings.

Spin_System cluster_A Ring A (3,5-dimethyl) cluster_B Ring B (3'-methyl) Me_A1 Me-3 (3H) H4_A H-4 (Triplet-like) Me_A1->H4_A 4J Coupling Me_A2 Me-5 (3H) Me_A2->H4_A 4J Coupling H26_A H-2, H-6 (Doublet-like) H26_A->H4_A 4J (Meta) Me_B Me-3' (3H) H2_B H-2' Me_B->H2_B 4J H4_B H-4' Me_B->H4_B 4J H5_B H-5' H5_B->H4_B 3J (Ortho) H6_B H-6' H5_B->H6_B 3J (Ortho)

Caption: Spin system connectivity showing long-range (4J) methyl couplings and aromatic splitting.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Facey, G. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields.[4] University of Ottawa NMR Facility Blog.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Solvent Effects).[2]

Sources

Comparative

Technical Comparison Guide: IR Spectroscopic Profiling of 1,3-Dimethyl-5-(3-methylphenyl)benzene

Executive Summary 1,3-Dimethyl-5-(3-methylphenyl)benzene , also referred to as 3,3',5-trimethylbiphenyl , represents a specific class of polyalkylated aromatic hydrocarbons used as high-value intermediates in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethyl-5-(3-methylphenyl)benzene , also referred to as 3,3',5-trimethylbiphenyl , represents a specific class of polyalkylated aromatic hydrocarbons used as high-value intermediates in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymeric materials.

Differentiation of this molecule from its structural isomers (e.g., ortho- or para- substituted variants) is a critical quality control challenge. While NMR is definitive, it is time-consuming. Fourier Transform Infrared (FT-IR) Spectroscopy offers a rapid, high-throughput alternative for structural verification.

This guide objectively compares the IR spectral fingerprint of the target molecule against its most common structural isomers, providing a self-validating protocol for identification based on regiochemical substitution patterns.

Theoretical Framework & Vibrational Mechanism

The IR spectrum of 3,3',5-trimethylbiphenyl is a composite of two distinct aromatic systems linked by a single bond. Understanding the Out-of-Plane (OOP) C-H bending vibrations (650–900 cm⁻¹) is the primary mechanism for distinguishing this isomer.

Structural Analysis[1][2][3]
  • Ring A (1,3,5-Trisubstituted): Contains three isolated hydrogen atoms.

  • Ring B (1,3-Disubstituted): Contains one isolated hydrogen and three adjacent hydrogens.

Diagnostic Vibrational Modes

The coupling between the two rings is weak in the IR region; thus, the spectrum is largely additive.

  • γ(C-H) Isolated Hydrogens (Ring A & B):

    • The single hydrogens located between substituents (positions 2, 4, 6 on Ring A; position 2 on Ring B) vibrate independently.

    • Characteristic Band: 840–890 cm⁻¹.

  • γ(C-H) Adjacent Hydrogens (Ring B):

    • The three adjacent hydrogens (positions 4, 5, 6 on Ring B) vibrate in phase.

    • Characteristic Band: 750–810 cm⁻¹.

  • Ring Puckering (Ring B):

    • A specific deformation mode for meta-substituted rings.[1]

    • Characteristic Band: 690–710 cm⁻¹.

Comparative Analysis: Target vs. Isomeric Alternatives

In synthesis, the most common impurities are isomers resulting from non-regioselective coupling. The table below compares the Target (Meta-Meta) against a common "Alternative" impurity: 3,4',5-trimethylbiphenyl (Meta-Para), where the second ring is para-substituted.

Table 1: Comparative IR Absorption Profile (Fingerprint Region)
Spectral FeatureTarget: 3,3',5-Trimethylbiphenyl Alternative: 3,4',5-Trimethylbiphenyl Differentiation Logic
Substitution Pattern Ring A: 1,3,5-TriRing B: 1,3-Di (Meta) Ring A: 1,3,5-TriRing B: 1,4-Di (Para) Meta vs. Para on Ring B is the key discriminator.
C-H OOP Bending (3 Adjacent H) Strong Band: 770–800 cm⁻¹ Absent The Target shows this band due to the meta-ring. The Alternative lacks 3 adjacent H's.
C-H OOP Bending (2 Adjacent H) Absent Strong Band: 800–840 cm⁻¹ The Alternative shows this strong band due to para-substitution.
Ring Puckering Medium Band: 690–710 cm⁻¹ Weak/Absent Diagnostic for meta-substitution (Ring B of Target).
Isolated H Bending 840–880 cm⁻¹ (Overlaps)840–880 cm⁻¹ (Overlaps)Less useful for differentiation as both molecules have isolated H's on Ring A.
Overtone Region (1600–2000 cm⁻¹) 3 small peaks (Meta pattern)2 small peaks (Para pattern)Useful secondary confirmation if fingerprint region is crowded.

Key Insight: The presence of the 690–710 cm⁻¹ and 770–800 cm⁻¹ bands is the positive identification marker for the Target. The appearance of a strong band near 810–830 cm⁻¹ (without the 690/780 bands) suggests contamination with the para isomer.

Experimental Protocol: ATR-FTIR Workflow

This protocol utilizes Attenuated Total Reflectance (ATR), which eliminates the need for KBr pellets and allows for rapid screening of liquid or solid samples.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal.

  • Solvent: Isopropanol or Acetone (for cleaning).

  • Sample: >5 mg of 1,3-dimethyl-5-(3-methylphenyl)benzene.

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air) with the following parameters:

      • Resolution: 4 cm⁻¹

      • Scans: 16 or 32

      • Range: 4000–600 cm⁻¹

  • Sample Application:

    • If Liquid/Oil: Place one drop directly onto the center of the crystal.

    • If Solid: Place a small amount (~5 mg) on the crystal and apply pressure using the anvil to ensure intimate contact.

  • Data Acquisition:

    • Collect the sample spectrum using the same parameters as the background.

    • Perform an ATR correction (if software enabled) to adjust for penetration depth differences across the frequency range.

  • Spectral Analysis (QC Check):

    • Baseline Check: Ensure the baseline is flat and transmittance is near 100% in non-absorbing regions (e.g., 2000–2500 cm⁻¹).

    • Peak Verification: Zoom into the 600–900 cm⁻¹ region.

    • Decision Gate:

      • Pass: Distinct peaks at ~690-710, ~780, and ~850 cm⁻¹.

      • Fail: Presence of strong peak at ~820 cm⁻¹ (Para impurity) or ~750 cm⁻¹ (Ortho impurity).

Logical Workflow Visualization

The following diagram illustrates the decision logic for identifying the target molecule versus its isomers based on spectral data.

IR_Identification_Logic Start Acquire FTIR Spectrum (600 - 900 cm⁻¹) Check_690 Check 690-710 cm⁻¹ Region (Ring Puckering) Start->Check_690 Check_780 Check 770-800 cm⁻¹ Region (3 Adjacent H) Check_690->Check_780 Band Present (Strong) Check_820 Check 810-840 cm⁻¹ Region (2 Adjacent H) Check_690->Check_820 Band Absent/Weak Result_Target CONFIRMED: Target (3,3',5-Trimethylbiphenyl) Meta-Meta Pattern Check_780->Result_Target Band Present Result_Ortho DETECTED: Ortho-Isomer (Steric Impurity) Check_780->Result_Ortho Band Shifted to ~750 Check_820->Result_Target Band Absent (Only 850+ present) Result_Para DETECTED: Para-Isomer (3,4',5-Trimethylbiphenyl) Check_820->Result_Para Band Present (Strong)

Caption: Logic tree for differentiating 3,3',5-trimethylbiphenyl from common isomers using key IR diagnostic bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (n.d.).[2] Benzene, 1,3-dimethyl-5-(1-methylethyl)- IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for 1,3,5-trisubstituted benzene spectral features).

  • Spectroscopy Online. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link] (Detailed analysis of meta- vs para-substitution bands).

  • Oomens, J., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Para-isomers Using Infrared Ion Spectroscopy. Analyst. Retrieved from [Link] (Validation of IR for isomer differentiation in phenyl-containing compounds).

Sources

Validation

comparative reactivity: 3-Bromotoluene vs. 3-Chlorotoluene in Cross-Coupling

Executive Summary: The "Activation Energy" Trade-off In pharmaceutical and agrochemical synthesis, the choice between 3-bromotoluene and 3-chlorotoluene represents a classic trade-off between reactivity and economics . 3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activation Energy" Trade-off

In pharmaceutical and agrochemical synthesis, the choice between 3-bromotoluene and 3-chlorotoluene represents a classic trade-off between reactivity and economics .

  • 3-Bromotoluene is the "High-Performance Standard." It undergoes oxidative addition rapidly with standard palladium catalysts (e.g., Pd(PPh₃)₄), making it the preferred choice for discovery chemistry where time and success rate are paramount.

  • 3-Chlorotoluene is the "Scalable Alternative." It is significantly cheaper but kinetically stubborn. The C–Cl bond is stronger (~96 kcal/mol) than the C–Br bond (~81 kcal/mol), often rendering it inert under standard conditions. Activating the chloride requires "designer" electron-rich ligands (e.g., Buchwald phosphines or NHCs) to facilitate the rate-determining oxidative addition step.

Verdict: Use the bromide for library synthesis and lead optimization (mg to g scale). Switch to the chloride only when process economics dictate (kg+ scale) and when you have validated a specialized catalyst system.

Mechanistic Foundation: The Oxidative Addition Bottleneck

The divergence in reactivity is dictated almost entirely by the Oxidative Addition (OA) step of the catalytic cycle.[1] For 3-halotoluenes, the methyl group at the meta position provides negligible electronic activation, making the bond dissociation energy (BDE) of the carbon-halogen bond the primary variable.

Comparative Energy Profile

The following diagram illustrates the kinetic barrier difference. Note that for chlorides, the activation energy (


) for OA is significantly higher, often requiring higher temperatures or electron-rich ligands to lower this barrier.

ReactionProfile Figure 1: Kinetic Barrier of Oxidative Addition (Ar-Br vs Ar-Cl) Start Pd(0) + Ar-X TS_Br TS (Br) Lower Barrier Start->TS_Br Fast TS_Cl TS (Cl) High Barrier Start->TS_Cl Slow/Heat Int_Br Ar-Pd(II)-Br (Stable) TS_Br->Int_Br Int_Cl Ar-Pd(II)-Cl (Unstable) TS_Cl->Int_Cl

Performance Matrix: Head-to-Head Comparison

The following data summarizes typical performance in a standard Suzuki-Miyaura coupling (Phenylboronic acid, K₂CO₃, Toluene/Water).

Table 1: Reactivity Under Different Catalytic Regimes
Feature3-Bromotoluene 3-Chlorotoluene
Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
Standard Catalyst (e.g., Pd(PPh₃)₄)Excellent. Full conversion at 80°C.Poor. <10% conversion (often no reaction).
Advanced Catalyst (e.g., Pd-XPhos)Overkill. Reaction often complete <1 hr.Excellent. Full conversion at 80-100°C.
Reaction Time (Typ.) 2–6 Hours12–24 Hours
Air Sensitivity ModerateHigh (Catalyst death competes with slow OA)
Cost (Raw Material)

$ (Higher)
$ (Lower)

Validated Experimental Protocols

Protocol A: The Robust System (3-Bromotoluene)

Recommended for: Discovery Chemistry, rapid analog generation.

System: Pd(OAc)₂ / PPh₃ / K₂CO₃ Rationale: The bromide is reactive enough that simple, air-stable triphenylphosphine is sufficient.

Step-by-Step Workflow:

  • Degassing (Critical): In a separate flask, combine Toluene (4 mL/mmol) and Water (1 mL/mmol). Sparge with Nitrogen/Argon for 20 mins. Why: Oxygen poisons Pd(0).

  • Charge Solids: To a reaction vial equipped with a stir bar, add:

    • 3-Bromotoluene (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • K₂CO₃ (2.0 equiv)

    • Pd(OAc)₂ (2 mol%)

    • PPh₃ (4 mol%)

  • Solvent Addition: Syringe the degassed solvent mixture into the vial under inert flow.

  • Reaction: Seal and heat to 80°C for 4 hours.

  • Validation: Check TLC (Hexane/EtOAc). Bromide spot should disappear.

Protocol B: The Activated System (3-Chlorotoluene)

Recommended for: Scale-up, cost-reduction.

System: Pd₂(dba)₃ / XPhos (or SPhos) / K₃PO₄ Rationale: The chloride requires a bulky, electron-rich ligand (Buchwald type) to push electron density onto the Pd center, facilitating insertion into the strong C–Cl bond.

Modifications:

  • Catalyst: Switch to Pd₂(dba)₃ (source of Pd(0)) + XPhos (Ligand).

  • Temperature: Increase to 100°C (Reflux).

  • Time: Extend to 12–16 hours.

Decision Logic & Troubleshooting

Use this flow to determine the correct substrate and troubleshooting path for your specific application.

DecisionTree Figure 2: Substrate Selection & Troubleshooting Logic Start Select Substrate Scale Is Scale > 1kg? Start->Scale Bromide Use 3-Bromotoluene Scale->Bromide No Chloride Use 3-Chlorotoluene Scale->Chloride Yes Standard Standard Conditions (Pd(PPh3)4, 80°C) Bromide->Standard Advanced Advanced Conditions (Pd-XPhos, 100°C) Chloride->Advanced Fail Low Conversion? Advanced->Fail Fix1 Check O2 exclusion (Degas longer) Fail->Fix1 Catalyst turning black Fix2 Switch Ligand (Try SPhos/BrettPhos) Fail->Fix2 Catalyst stays yellow

Troubleshooting the "Chloride Gap"

If 3-chlorotoluene fails to couple while 3-bromotoluene succeeds:

  • Ligand Sterics: Ensure you are using a ligand that is both bulky and electron-rich (e.g., PCy₃, XPhos). Simple alkyl phosphines often fail.

  • Base Strength: Chlorides sometimes require stronger bases (e.g., KOtBu or Cs₂CO₃) compared to the milder K₂CO₃ used for bromides.

  • Solvent: Switch from Toluene/Water to 1,4-Dioxane or n-Butanol to allow for higher reaction temperatures (100°C+).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11537, 3-Bromotoluene.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7930, 3-Chlorotoluene.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Comparative

The Impact of Methyl Substitution on Biphenyl Crystal Structures: A Comparative Guide

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of molecular substitution on crystal packing is paramount. The biphenyl moiety, a common scaffold in pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of molecular substitution on crystal packing is paramount. The biphenyl moiety, a common scaffold in pharmaceuticals and advanced materials, presents a fascinating case study. The seemingly simple addition of a methyl group can dramatically alter the molecule's conformation and crystal lattice, thereby influencing critical properties like solubility, melting point, and bioavailability. This guide provides a comprehensive comparison of the crystal structures of methyl-substituted biphenyls, supported by experimental data, to illuminate these structure-property relationships.

Introduction: The Significance of Biphenyl and its Methylated Analogs

Biphenyl, consisting of two connected phenyl rings, is a foundational structure in organic chemistry.[1] Its derivatives are integral to the development of a wide array of compounds, from liquid crystals to potent pharmaceuticals.[2][3] The therapeutic relevance of biphenyl-containing molecules is extensive, with applications as antimicrobial, anti-diabetic, anti-proliferative, antioxidant, analgesic, and anti-inflammatory agents.[3]

The conformation of the biphenyl unit, specifically the dihedral angle between the two phenyl rings, is a critical determinant of its physicochemical properties. This angle is governed by a delicate balance between the steric hindrance of the ortho-substituents and the electronic effects that favor planarity for optimal π-system conjugation. Methyl substitution, depending on its position and number, can significantly disrupt this balance, leading to distinct crystal packing motifs.

Comparative Analysis of Crystal Structure Data

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZDihedral Angle (°)
Biphenyl[2]C₁₂H₁₀MonoclinicP2₁/a8.125.649.4795.42~0 (planar in solid state)[4]
Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate[5]C₁₈H₁₈O₆TriclinicP-18.098(2)10.696(2)37.163(5)101.18(2)20 (coplanar)
Dimethyl biphenyl-4,4′-dicarboxylate[6]C₁₆H₁₄O₄OrthorhombicPbca7.1358(9)5.9752(8)29.709(4)904Essentially planar

Note: Z represents the number of molecules per unit cell. Data for simple monomethyl and dimethyl biphenyls without other functional groups is sparse in readily accessible literature, highlighting a potential area for further public domain research.

The Causality Behind Experimental Observations

The data, though incomplete for the simplest derivatives, points towards clear trends governed by the position of the methyl group.

The Ortho Effect: A Twist in the Tale

Substitution at the ortho-positions (2, 2', 6, and 6') introduces significant steric hindrance between the two phenyl rings. This steric repulsion forces the rings to twist out of planarity, resulting in a larger dihedral angle. This effect is a direct consequence of the van der Waals radii of the interacting hydrogen atoms on the ortho-protons and the methyl groups. To alleviate this strain, the molecule adopts a non-planar conformation. The magnitude of this twist is proportional to the size and number of the ortho-substituents. For instance, the dihedral angle increases in the order of H < F < OH < Cl < Me, demonstrating the significant steric bulk of the methyl group.[6]

Meta and Para Substitution: A More Subtle Influence

When methyl groups are placed at the meta- (3, 3', 5, 5') or para- (4, 4') positions, the direct steric clash between the rings is absent. In these cases, the biphenyl unit can remain planar or near-planar, as seen in the crystal structures of some para-substituted derivatives.[5][6] However, the methyl groups can still influence the crystal packing through weaker intermolecular interactions such as C-H···π interactions, where a hydrogen atom of a methyl group or a phenyl ring interacts with the π-electron cloud of a neighboring aromatic ring.[2] These interactions, along with π-π stacking, play a crucial role in the overall crystal lattice energy and can lead to different packing motifs, such as the common herringbone pattern observed in many aromatic hydrocarbons.[2][6]

Experimental Protocols: A Self-Validating System

The determination and comparison of crystal structures rely on a robust and validated experimental workflow.

Synthesis of Methyl-Substituted Biphenyls

A common and versatile method for synthesizing unsymmetrical biaryls, including methyl-substituted biphenyls, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[2]

Step-by-Step Suzuki-Miyaura Coupling:

  • Reactant Preparation: Dissolve the aryl halide (e.g., a bromotoluene) and the corresponding phenylboronic acid in a suitable solvent system, often a mixture of an organic solvent like toluene and an aqueous base solution (e.g., Na₂CO₃).

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to the reaction mixture.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by techniques like thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an extractive work-up to separate the organic product from the aqueous phase and catalyst residues. The crude product is then purified, typically by column chromatography or recrystallization, to yield the pure methyl-substituted biphenyl.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., Bromotoluene) Product Methyl-Substituted Biphenyl ArylHalide->Product ArylboronicAcid Arylboronic Acid (e.g., Phenylboronic Acid) ArylboronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalyzes Base Base (e.g., Na₂CO₃) Base->Product Activates SCXRD_Workflow Start Purified Compound Crystallization Crystallization (Slow Evaporation) Start->Crystallization SingleCrystal Single Crystal Selection and Mounting Crystallization->SingleCrystal XRD X-ray Diffraction Data Collection SingleCrystal->XRD Solution Structure Solution (Electron Density Map) XRD->Solution Refinement Structure Refinement (Final Atomic Model) Solution->Refinement End Crystal Structure Data Refinement->End

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

The substitution of methyl groups on a biphenyl scaffold provides a clear and instructive example of how subtle changes in molecular structure can have profound effects on solid-state packing. Ortho-substitution forces a twisted conformation due to steric hindrance, while meta- and para-substitutions allow for greater planarity, with crystal packing being directed by weaker, non-covalent interactions.

The detailed experimental protocols outlined in this guide provide a framework for the reliable and reproducible determination of crystal structures, ensuring the integrity of comparative studies. For researchers in drug development and materials science, a thorough understanding of these principles is essential for the rational design of molecules with desired solid-state properties. Further systematic crystallographic studies of a complete series of simple methyl-substituted biphenyls would be highly valuable to the scientific community, providing a more comprehensive dataset for quantitative structure-property relationship modeling.

References

  • Dimethyl biphenyl-4,4′-dicarboxylate - PMC. (URL: [Link])

  • Crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate - ResearchGate. (URL: [Link])

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (URL: [Link])

  • Biphenyl, 3,3'-dimethyl - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis and X-ray structure of 3-(4-methyl phenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one. (URL: [Link])

  • 4,4'-Dimethylbiphenyl - the NIST WebBook. (URL: [Link])

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. (URL: [Link])

  • 2-methylbiphenyl - Stenutz. (URL: [Link])

  • 3,3'-dimethylbiphenyl - Stenutz. (URL: [Link])

  • a new maximum entropy conformational analysis - Claudio Zannoni web page. (URL: [Link])

  • 2,2'-dimethylbiphenyl - Stenutz. (URL: [Link])

  • 1,1'-Biphenyl, 2-methyl- - the NIST WebBook. (URL: [Link])

  • 2,2'-Dimethylbiphenyl - the NIST WebBook. (URL: [Link])

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: models for intramolecular motion in 4,4'-dimethoxybiphenyl - PubMed. (URL: [Link])

  • 2-methylbiphenyl (C13H12) - PubChemLite. (URL: [Link])

  • Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (URL: [Link])

  • 3-methylbiphenyl (C13H12) - PubChemLite. (URL: [Link])

  • Single‐crystal X‐ray diffraction structures of 4, 5, 6 and 7. 7... - ResearchGate. (URL: [Link])

  • 3,3'-Dimethylbiphenyl | C14H14 | CID 11931 - PubChem - NIH. (URL: [Link])

  • 2,2'-Dimethylbiphenyl | C14H14 | CID 11797 - PubChem - NIH. (URL: [Link])

  • 3-Methylbiphenyl | C13H12 | CID 12564 - PubChem - NIH. (URL: [Link])

  • 1,1'-Biphenyl, 3-methyl- - the NIST WebBook. (URL: [Link])

  • 3,3'-Dimethylbiphenyl - the NIST WebBook. (URL: [Link])

  • CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl - Google P
  • Single-crystal X-ray Diffraction - SERC (Carleton). (URL: [Link])

  • 3,3'-Dimethylbiphenyl - the NIST WebBook. (URL: [Link])

  • 44-dimethylbiphenyl Skeletal Structure Biphenyl Compound Schematic Stock Vector (Royalty Free) 2660849661 | Shutterstock. (URL: [Link])

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1,3-Dimethyl-5-(3-methylphenyl)benzene

Executive Summary & Risk Profiling[1] 1,3-Dimethyl-5-(3-methylphenyl)benzene (an alkylated meta-terphenyl derivative) presents a specific toxicological profile common to high-molecular-weight aromatic hydrocarbons. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profiling[1]

1,3-Dimethyl-5-(3-methylphenyl)benzene (an alkylated meta-terphenyl derivative) presents a specific toxicological profile common to high-molecular-weight aromatic hydrocarbons. While often used as a host material in organic electronics (OLEDs) or a synthesis intermediate, its handling requires protocols that go beyond standard "lab safety."

The Core Hazard: The primary risk with this compound is not acute lethality, but lipophilic bioaccumulation and sensitization .

  • Physical State: Solid (crystalline or waxy powder).

  • Lipophilicity (LogP): High. This molecule is designed to be organic-soluble. Crucial Implication: It will readily cross the skin barrier if dissolved in organic solvents.

  • Inhalation Risk: As a dry powder, electrostatic charging can cause "dust fly," leading to inhalation of particulates that may lodge in the deep lung (alveolar region) due to their hydrophobic nature.

Directive: Treat this substance as a Potential Reproductive Toxin and Chronic Aquatic Hazard until specific toxicological data proves otherwise. Adhere to the "Universal Precautions for Novel Organics" standard.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "latex gloves."[1][2] The aromatic rings in this compound can interact with and degrade natural rubber latex.

Table 1: PPE Specification Matrix
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Dermal (Hands) Primary: Nitrile (NBR) > 0.11 mm (4 mil).Secondary (for Solutions): Silver Shield® (Laminate) or Viton®.Permeation Kinetics: Aromatic hydrocarbons permeate latex rapidly. Nitrile provides adequate breakthrough time for the solid. If dissolved in Toluene/DCM, simple nitrile fails in <5 mins; Laminate liners are required.
Respiratory Solid Handling: N95 or P100 (HEPA) Respirator.Solution Handling: Half-face respirator with OV/P100 Combo Cartridge.Particulate Physics: The powder is likely electrostatic. P100 filters capture 99.97% of airborne particles. Organic Vapor (OV) cartridges are necessary only if the solvent carrier poses a vapor risk.
Ocular Standard: Chemical Splash Goggles (Indirect Vent).Prohibited: Safety Glasses with open sides.Migration Risk: Fine hydrophobic dust can migrate around safety glasses. Goggles provide a seal against dust entry into the lacrimal ducts.
Body Standard: Tyvek® Lab Coat (Disposable) or closed-front cotton coat.Cuffs: Knit cuffs or taped sleeves.Fomite Control: Standard cotton coats trap dust in fibers, creating a secondary exposure source in the breakroom. Disposable Tyvek prevents this "take-home" exposure.

Operational Protocol: The Zero-Exposure Workflow

This protocol is designed to eliminate the two most common failure points: Electrostatic dispersion during weighing and secondary contamination during doffing.

Phase A: Engineering Controls & Setup
  • Ventilation: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Control: Place an ionizing bar or use an anti-static gun inside the hood. Alkyl-terphenyls are prone to static charge; without neutralization, the powder will repel the spatula and contaminate the hood sash.

  • Surface Prep: Line the work surface with an absorbent, plastic-backed bench pad (absorbent side up) to capture micro-spills.

Phase B: Manipulation (Weighing & Transfer)
  • Donning: Put on inner nitrile gloves

    
     Tyvek coat 
    
    
    
    outer nitrile gloves (taped to cuffs).
  • The Transfer:

    • Do not pour from the stock bottle.

    • Use a disposable anti-static weighing boat.

    • Use a dedicated micro-spatula.

    • Critical Step: If the powder adheres to the spatula due to static, do not flick it. Use the anti-static gun or wipe the spatula against the inner wall of the weighing boat.

  • Solubilization (If applicable): Add solvent immediately after weighing to suppress dust. Once in solution, the risk shifts from inhalation to dermal absorption.

Phase C: Decontamination & Doffing[1]
  • Solvent Wash: Wipe the exterior of the stock bottle with a Kimwipe dampened with Ethanol or Isopropanol before returning it to storage.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the palm, balling it in the other hand, and peeling the second off from the inside) to ensure the contaminated exterior never touches skin.

Workflow Visualization

The following diagram illustrates the critical decision pathways and barrier layers required for handling this compound.

SafetyProtocol Start START: 1,3-Dimethyl-5-(3-methylphenyl)benzene Risk Risk Assessment: Solid vs. Solution Start->Risk Solid_Path Solid Handling (Dust Hazard) Risk->Solid_Path Dry Powder Liquid_Path Solution Handling (Permeation Hazard) Risk->Liquid_Path Dissolved PPE_Solid PPE: Nitrile Gloves + N95/P100 Eng: Fume Hood + Static Control Solid_Path->PPE_Solid PPE_Liquid PPE: Laminate/Viton Gloves + OV Cartridge Eng: Fume Hood Liquid_Path->PPE_Liquid Action Manipulation (Weighing/Transfer) PPE_Solid->Action PPE_Liquid->Action Decon Decontamination: Solvent Wipe Bottle & Bench Action->Decon Waste Disposal: Solid: Hazardous Waste (Incineration) Liquid: Halogenated/Non-Hal Solvent Stream Decon->Waste

Figure 1: Decision logic for PPE selection based on physical state (Solid vs. Solution).

Disposal & Emergency Response

Disposal Logistics

This compound must not enter the municipal water system.[3] It is likely persistent in the environment.[4]

  • Solid Waste: Collect in a dedicated container labeled "Solid Hazardous Waste - Toxic Organic."

  • Liquid Waste: Segregate based on the solvent used (e.g., "Non-Halogenated Organic" if in Toluene).

  • Destruction Method: High-temperature incineration is the only validated method for complete destruction of the terphenyl core.

Emergency Procedures
  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes.[5] Do not use alcohol or organic solvents on the skin; this will increase absorption of the lipophilic compound.

    • Follow-up: Monitor for dermatitis.

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to immobilize dust, then scoop into a waste bag.

  • Spill (Solution):

    • Use a universal absorbent (vermiculite or polypropylene pads).

    • Dispose of as hazardous chemical waste.

References

  • National Institute of Standards and Technology (NIST). Benzene, 1,3-dimethyl-5-propyl- (Structural Analog Data).[6] NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • PubChem. 3,3',5,5'-Tetramethylbiphenyl (Compound Summary). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection (29 CFR 1910.134). Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]

Disclaimer: This guide is based on the physicochemical properties of the alkyl-terphenyl chemical class. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

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